Codeine-d3

Description

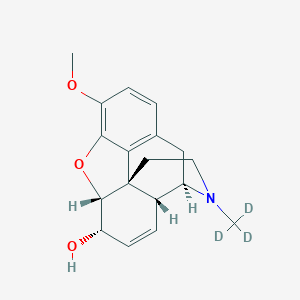

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROGSEYTTFOCAN-SBGSAQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016152 | |

| Record name | Codeine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70420-71-2 | |

| Record name | Codeine anhydrous, (N-methyl-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine-d3 hydrochloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE ANHYDROUS, (N-METHYL-D3)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Codeine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Codeine-d3. This isotopically labeled analog of codeine is a critical tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification of codeine in biological matrices and forensic samples. This document outlines a detailed synthetic protocol, methods for characterization, and a summary of key analytical data.

Introduction

Codeine, a naturally occurring opiate, is widely used for its analgesic, antitussive, and antidiarrheal properties. The development of robust and accurate analytical methods for the quantification of codeine and its metabolites is crucial in clinical toxicology, forensic science, and pharmacokinetic studies. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in these analyses by correcting for matrix effects and variations in sample processing.[1]

This compound, formally known as (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol, is structurally identical to codeine, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group.[2] This mass shift of +3 Da allows for its clear differentiation from unlabeled codeine in mass spectrometric analyses.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the N-deuteromethylation of norcodeine, the N-demethylated precursor of codeine. This approach involves the reaction of norcodeine with a deuterated methylating agent, such as methyl-d3 iodide.

Synthesis Workflow

References

mass spectral fragmentation pattern of Codeine-d3

An In-depth Technical Guide to the Mass Spectral Fragmentation of Codeine-d3

For: Researchers, Scientists, and Drug Development Professionals Topic: Mass Spectral Fragmentation Pattern of this compound (Underivatized)

Introduction

This compound, a stable isotope-labeled analog of codeine, is widely utilized as an internal standard in quantitative mass spectrometric assays for the detection of opiates in various biological matrices. The deuterium (B1214612) atoms are located on the N-methyl group, providing a distinct mass shift from the unlabeled analyte. A thorough understanding of its fragmentation pattern under mass spectrometric analysis, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is critical for developing robust and reliable analytical methods. This guide provides a detailed examination of the electron ionization (EI) mass spectral fragmentation of underivatized this compound, including its major fragment ions, a proposed fragmentation pathway, and a representative analytical protocol.

Representative Experimental Protocol: GC-MS Analysis

The following protocol describes a typical methodology for the analysis of underivatized this compound using GC-MS.

2.1 Sample Preparation

-

Standard Preparation: A stock solution of this compound is prepared by dissolving the reference standard in methanol (B129727) to a concentration of 1 mg/mL.

-

Working Solution: A working solution is prepared by diluting the stock solution with methanol to a final concentration of 10 µg/mL.

2.2 Instrumentation

-

Gas Chromatograph: An Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.

-

Mass Spectrometer: An Agilent 5977B GC/MSD (or equivalent) single quadrupole mass spectrometer.

-

GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms Ultra Inert capillary column (or equivalent).

2.3 GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: Increase to 250°C at a rate of 20°C/min.

-

Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40-550

-

Acquisition Mode: Full Scan

Mass Spectral Data and Fragmentation Analysis

The analysis of underivatized this compound by EI-MS results in a characteristic fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below.

Table 1: Major Ions in the Mass Spectrum of Underivatized this compound

| m/z | Proposed Ion Formula | Description / Neutral Loss | Estimated Relative Abundance (%) |

| 302 | [C₁₈H₁₈D₃NO₃]⁺• | Molecular Ion [M]⁺• | 40 |

| 245 | [C₁₅H₁₁D₃O₃]⁺• | [M - C₃H₇N]⁺• | 100 |

| 178 | [C₁₁H₁₀O₂]⁺• | Further fragmentation from m/z 245 | 35 |

| 45 | [CH₂D₃N]⁺• | N-methyl group fragment [CH₂=N(H)CD₃]⁺ | 25 |

3.1 Interpretation of Fragmentation

The mass spectrum of this compound is defined by several key fragmentation events. The molecular ion ([M]⁺•) is observed at m/z 302 , consistent with the molecular weight of this compound (C₁₈H₁₈D₃NO₃).

The most abundant ion in the spectrum, the base peak, is observed at m/z 245 . This fragment is formed by the loss of a neutral moiety of 57 Da from the molecular ion, corresponding to the loss of the ethylamino bridge (C₃H₇N) from the morphinan (B1239233) structure.[1] The presence of the deuterium-labeled N-methyl group on this fragment is confirmed by its m/z value; the corresponding fragment for unlabeled codeine (m/z 299) appears at m/z 242. The +3 Da shift to m/z 245 is a definitive indicator that the N-CD₃ group is retained in this major fragment ion.

Other significant ions include a fragment at m/z 178 , which likely results from subsequent fragmentation of the m/z 245 ion. A smaller fragment at m/z 45 corresponds to the deuterated N-methyl-containing fragment, [CH₂=N(H)CD₃]⁺, providing further confirmation of the location of the isotopic label.

Visualization of Fragmentation Pathway

The logical relationship between the parent molecule and its primary fragments can be visualized as a fragmentation pathway.

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

The mass spectral fragmentation of underivatized this compound is characterized by a prominent molecular ion at m/z 302 and a base peak at m/z 245. The formation of the base peak via the loss of the C₃H₇N bridge, while retaining the N-CD₃ group, is the primary and most diagnostic fragmentation pathway. This distinct pattern, particularly the +3 Da mass shift in the base peak compared to unlabeled codeine, allows for its unambiguous identification and makes it an excellent internal standard for the quantitative analysis of opiates by mass spectrometry.

References

Physicochemical Properties of Codeine-d3 Certified Reference Material: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Codeine-d3 Certified Reference Material (CRM). The information presented herein is essential for the accurate quantification, quality control, and development of analytical methods for codeine and related compounds. Data is presented in structured tables for clarity, and detailed experimental protocols for key characterization methods are provided.

General Information

This compound is the deuterated analog of codeine, a widely used opioid analgesic, antitussive, and antidiarrheal agent. As a certified reference material, this compound serves as an internal standard in mass spectrometry-based analytical methods, ensuring the accuracy and reliability of quantitative results for codeine in various biological and pharmaceutical matrices.[1][2] Its isotopic purity and well-characterized properties are critical for its function in demanding analytical applications.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in analytical methodologies. While specific experimental data for the deuterated form is not always publicly available, the properties are expected to be very similar to those of non-deuterated codeine. The following tables summarize the key physicochemical data.

Table 1: General and Physical Properties of this compound and Codeine

| Property | This compound | Codeine | Source(s) |

| Chemical Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol | [1] |

| CAS Number | 70420-71-2 | 76-57-3 | [1] |

| Molecular Formula | C₁₈H₁₈D₃NO₃ | C₁₈H₂₁NO₃ | [1] |

| Molecular Weight | 302.4 g/mol | 299.37 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Colorless or white crystals or crystalline powder | [3][4] |

| Melting Point | Not explicitly available for CRM solid | 154-158 °C | [3][5] |

| Boiling Point | Not available | 250 °C at 22 mmHg (sublimes) | [6][7] |

| pKa | Not explicitly available | 8.2 | [3] |

Table 2: Solubility Data of Codeine

| Solvent | Solubility | Source(s) |

| Water | 1 g in 120 mL (slightly soluble) | [5][6] |

| Boiling Water | 1 g in 60 mL | [5] |

| Ethanol | 1 g in 2 mL (freely soluble) | [5] |

| Chloroform | 1 g in 0.5 mL (very soluble) | [5] |

| Ether | 1 g in 18 mL | [5] |

| Benzene | 1 g in 13 mL | [5] |

| Methanol (B129727) | Freely soluble | [5] |

Note: As a certified reference material, this compound is often supplied as a solution in a specified solvent, such as methanol, at a certified concentration.[1][2]

Experimental Protocols

The characterization of a certified reference material involves a series of well-defined experimental protocols to ensure the accuracy and traceability of its certified values. Below are detailed methodologies for determining key physicochemical properties.

Melting Point Determination (Pharmacopeial Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

Methodology:

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a temperature probe, and a means to observe the sample.

-

Sample Preparation: A small amount of the finely powdered this compound solid is packed into a capillary tube to a height of 2-4 mm.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.

-

-

Acceptance Criteria: The observed melting range should be narrow and fall within the specifications provided in the certificate of analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Objective: To determine the absorbance characteristics and to quantify the substance based on its light-absorbing properties.

Methodology:

-

Apparatus: A calibrated UV-Vis spectrophotometer.

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a known amount of the substance and dissolving it in a suitable solvent (e.g., methanol or dilute acid) to a known volume.

-

A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

-

-

Procedure:

-

The spectrophotometer is zeroed with the solvent blank.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which for codeine is approximately 285 nm.

-

A calibration curve of absorbance versus concentration is plotted.

-

The absorbance of an unknown sample solution is measured, and its concentration is determined from the calibration curve.

-

-

Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the ionizable group in the molecule.

Methodology:

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for titrant delivery.

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent system.

-

Procedure:

-

The initial pH of the sample solution is recorded.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a certified reference material like this compound.

Caption: Workflow for the physicochemical characterization of a certified reference material.

This in-depth guide provides essential information on the physicochemical properties of this compound Certified Reference Material. The data and protocols are intended to support researchers and scientists in their analytical endeavors, ensuring the generation of high-quality, reliable, and accurate results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Codeine (PIM 140) [inchem.org]

- 4. assets.lgcstandards.com [assets.lgcstandards.com]

- 5. Codeine [drugfuture.com]

- 6. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CODEINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

The Mechanism of Deuterated Internal Standards: A Technical Guide for Quantitative Analysis

In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, mass spectrometry (MS) stands as a premier technique due to its inherent sensitivity and specificity. However, the accuracy and precision of MS-based quantification are susceptible to various experimental variabilities, including matrix effects, ionization suppression, and sample processing losses.[1] The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analogue of the analyte, is the gold standard for mitigating these challenges.[1][2] This technical guide provides an in-depth exploration of the principles, applications, and best practices for employing deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) workflows.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of a substance within a sample.[1][3] The methodology is predicated on the addition of a known quantity of an isotopically enriched form of the analyte—the "spike" or internal standard—to the sample before processing.[1][3][4] This deuterated internal standard is chemically identical to the analyte but possesses a different mass due to the strategic incorporation of deuterium (B1214612) (²H) atoms.[1][5]

Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave in a virtually indistinguishable manner during sample extraction, chromatography, and ionization.[1][5][6] Consequently, any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard.[1] The mass spectrometer, capable of differentiating ions based on their mass-to-charge (m/z) ratio, distinguishes between the analyte and the standard. By measuring the ratio of the analyte's signal to the internal standard's signal, the initial concentration of the analyte can be determined with high accuracy, effectively correcting for experimental variability.[1]

Caption: The core principle of IDMS involves spiking a sample with a known amount of a deuterated standard.

Characteristics of an Effective Deuterated Internal Standard

The efficacy of a deuterated internal standard is highly dependent on its design and purity. Key characteristics include:

-

Sufficient Mass Increase: The standard should contain enough deuterium atoms (typically at least three) to provide a mass difference that prevents interference from the natural isotopic abundance of the analyte.[5]

-

Isotopic Purity: High isotopic purity is critical, as the presence of unlabelled or partially deuterated species can interfere with the quantification of the analyte, particularly at low concentrations.[5]

-

Label Stability: Deuterium atoms must be placed on chemically stable positions within the molecule to prevent hydrogen-deuterium exchange with solvents or during sample processing.[5]

-

Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure both compounds experience the same degree of matrix effects and ionization suppression or enhancement at the same time.[7] While highly effective, perfect correction for matrix effects may not always occur if slight chromatographic shifts lead to differential ion suppression.[5]

Caption: Decision logic for selecting a suitable deuterated internal standard.

Data Presentation: Comparative Analysis

The superiority of deuterated internal standards over alternatives like structural analogs is well-documented.[8][9] Structural analogs can exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, leading to less reliable correction.[8][10]

| Feature | Deuterated Internal Standard (IS) | Structural Analog IS |

| Chemical & Physical Properties | Nearly identical to the analyte.[1][2] | Similar, but can differ significantly. |

| Chromatographic Retention Time | Co-elutes or elutes very closely with the analyte.[7] | May have a different retention time. |

| Extraction Recovery | Nearly identical to the analyte.[7][8] | Can differ significantly.[8] |

| Ionization Efficiency | Nearly identical to the analyte.[7] | Can be different, leading to variable matrix effect correction. |

| Correction for Matrix Effects | Highly effective due to co-elution and identical ionization behavior.[9] | Less reliable; may not accurately track analyte's response. |

| Regulatory Acceptance | Considered the "gold standard" by agencies like the EMA and FDA.[6][9] | May be questioned, especially if it is not a close analog.[9] |

| Bioanalytical Method Validation Parameter | Typical Acceptance Criteria |

| Accuracy | Mean value should be within ±15% of the nominal value. |

| Precision | Coefficient of variation (CV) should not exceed 15%. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[8] |

| Matrix Effect | IS-normalized matrix factor CV should be ≤15%. |

| Recovery | Not an acceptance criterion, but should be consistent and reproducible. |

| Stability | Analyte concentration should be within ±15% of nominal concentration under various conditions. |

Experimental Protocols

Detailed and validated protocols are essential for ensuring data integrity.

Protocol 1: Quantitative Analysis of "Analyte X" in Human Plasma

-

Objective: To determine the concentration of "Analyte X" in human plasma samples using a deuterated internal standard ("Analyte X-d5").

-

Methodology:

-

Standard/Sample Preparation: To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the deuterated internal standard working solution (e.g., 50 ng/mL in methanol). Vortex briefly.[11]

-

Protein Precipitation: Add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma mixture. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new vial or 96-well plate for analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution profile (e.g., mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[1]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for both Analyte X and the Analyte X-d5 internal standard.[1]

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.[1]

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).[1]

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.[1]

-

Determine the concentration of Analyte X in the unknown samples by interpolating their PAR values from the calibration curve.

-

-

Protocol 2: Evaluation of Matrix Effects

-

Objective: To assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.

-

Methodology:

-

Prepare Three Sets of Samples: [5]

-

Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).

-

Set 2 (Post-Extraction Spike): Extract blank biological matrix first. Then, add the analyte and internal standard to the final, clean extract.

-

Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process begins.

-

-

Analysis: Analyze all three sets of samples by LC-MS/MS.

-

Calculation:

-

Matrix Effect = (Peak Response in Set 2) / (Peak Response in Set 1)

-

Recovery = (Peak Response in Set 3) / (Peak Response in Set 2)

-

Process Efficiency = (Peak Response in Set 3) / (Peak Response in Set 1)

-

-

Interpretation: A Matrix Effect value of 1 indicates no effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized matrix factor should be calculated to demonstrate that the deuterated standard effectively corrects for these effects.

-

Caption: A typical bioanalytical workflow using a deuterated internal standard from sample receipt to final result.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry.[1] By perfectly mimicking the behavior of the target analyte throughout the analytical process, they provide a robust and reliable means to correct for nearly all sources of experimental variability.[1][2] Their use, underpinned by the principle of isotope dilution, is fundamental to achieving the high levels of accuracy, precision, and reproducibility required in drug development, clinical diagnostics, and other scientific research fields.[1][11] The unparalleled benefits in terms of data integrity and confidence in analytical results are critical for making informed decisions in both research and regulated environments.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. osti.gov [osti.gov]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

Navigating the Stability of Codeine-d3: A Technical Guide for Researchers

An in-depth examination of the factors influencing the stability of Codeine-d3, a critical internal standard in analytical and forensic toxicology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of best practices for storage and handling, drawing upon available data for both codeine and general principles of deuterated compound stability.

As a deuterated analog of codeine, this compound serves as an indispensable internal standard for the accurate quantification of codeine in complex biological matrices. Its structural similarity to the analyte ensures comparable behavior during extraction and analysis, yet the introduction of deuterium (B1214612) isotopes can present unique stability challenges. While specific, long-term stability studies on this compound are not extensively documented in publicly available literature, a robust understanding of its stability can be extrapolated from studies on its parent compound, codeine, and from established principles governing the stability of isotopically labeled compounds. This guide synthesizes this information to provide a technical framework for maintaining the integrity of this compound in the laboratory.

Factors Influencing the Stability of Deuterated Standards

The primary stability concern for deuterated internal standards like this compound is the potential for isotopic exchange, or the replacement of deuterium atoms with hydrogen from the surrounding environment. This phenomenon, also known as H/D exchange, can compromise the isotopic purity of the standard, leading to inaccurate quantification.[1][2] Several factors can influence the rate of isotopic exchange and overall stability:

-

pH: Both acidic and basic conditions can catalyze the hydrogen-deuterium exchange.[1][3] For codeine, aqueous solutions are relatively stable at a pH of 3.5.[4][5] Codeine sulfate (B86663) has a predicted long shelf life at room temperature between pH 1 and 10.[6]

-

Temperature: Elevated temperatures can accelerate degradation and isotopic exchange.[1][3] Therefore, adherence to recommended storage temperatures is crucial. Long-term storage at ultra-low temperatures (-80°C) and short-term storage at -20°C are generally recommended for deuterated standards.[3]

-

Light: Exposure to light can lead to the degradation of codeine, with studies indicating the formation of oxidation products in acidic solutions exposed to light.[4] It is recommended that pharmaceutical preparations of codeine be protected from light.[4]

-

Solvent Conditions: The choice of solvent for reconstitution and storage is critical. Protic solvents, especially under acidic or basic conditions, can facilitate H/D exchange.[1]

-

Position of Deuterium Labeling: The stability of the deuterium label is dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are more susceptible to exchange than those on stable carbon positions.[1][2]

Summary of Codeine Stability Data

The following tables summarize quantitative data from stability studies on codeine, which can serve as a valuable proxy for understanding the potential stability of this compound under various conditions.

Table 1: Stability of Codeine in Aqueous Solutions

| Compound | pH | Temperature | Storage Duration | Remaining Concentration | Reference |

| Codeine Phosphate (B84403) | 3.5 | Not Specified | Not Specified | Relatively Stable | [4][5] |

| Codeine Phosphate in Syrup | 4.2 | 22-25°C | 98 days | >93% | [7] |

| Codeine Sulfate | 1 - 10 | Room Temperature | Predicted 44 years | Not Applicable | [6] |

Table 2: Stability of Codeine in Biological Samples (Blood)

| Storage Temperature | Preservative | Storage Duration | Observation | Reference |

| 4°C and -20°C | Sodium Fluoride (NaF) | 1 month (4°C), 3 months (-20°C) | NaF improved stability | [8] |

| -20°C | Not specified | Long-term | Stable | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are examples of experimental protocols adapted from literature on codeine stability.

Protocol 1: Stability of Codeine Phosphate in an Extemporaneously Compounded Syrup[7]

-

Preparation of Syrup: A 3 mg/mL syrup of codeine phosphate was prepared using Codeine Phosphate USP, Sterile Water for Irrigation USP, and Ora-Sweet syrup vehicle.

-

Storage Conditions: Samples were stored in amber polyethylene (B3416737) terephthalate (B1205515) bottles and amber polyethylene oral syringes at room temperature (22-25°C) and protected from light.

-

Sampling Intervals: Samples were analyzed immediately after preparation and at 7, 14, 28, 42, 56, 70, and 98 days.

-

Analytical Method: The concentration of codeine phosphate was determined using a stability-indicating high-performance liquid chromatographic (HPLC) method.

-

Stability Criteria: Excessive degradation was defined as a greater than 7% loss of the initial concentration.

Protocol 2: Stability of Codeine in Blood[8]

-

Sample Preparation: Whole blood samples from healthy volunteers were spiked with a known concentration of codeine.

-

Storage Conditions: Samples were stored in different types of tubes (glass, polypropylene, polystyrene) with and without the addition of preservatives (sodium fluoride) at 4°C and -20°C.

-

Sampling Intervals: Samples were analyzed after different storage times. The effect of three freeze-thaw cycles was also investigated.

-

Analytical Method: The concentration of codeine was determined by a validated analytical method, likely GC-MS or LC-MS.

-

Data Analysis: The percentage change in concentration from the initial value was calculated to assess stability.

Visualizing Stability Concepts and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound stability.

Recommendations for Optimal Storage and Handling of this compound

Based on the available data for codeine and general principles for deuterated standards, the following recommendations are provided to ensure the long-term stability and integrity of this compound:

-

Storage Temperature: For long-term storage, -80°C is recommended. For routine short-term use, -20°C is acceptable. Avoid repeated freeze-thaw cycles.[3]

-

pH of Solutions: Maintain neutral pH conditions whenever possible to minimize the risk of acid or base-catalyzed H/D exchange.[3] If acidic or basic conditions are necessary for an analytical procedure, minimize the exposure time.

-

Protection from Light: Store this compound solutions in amber vials or otherwise protect them from light to prevent photodegradation.[4][10]

-

Solvent Choice: Use aprotic solvents for reconstitution and dilution whenever the experimental design allows. If aqueous solutions are necessary, use high-purity water and prepare fresh solutions as needed.

-

Inert Atmosphere: For long-term storage of the neat material or concentrated solutions, consider storing under an inert gas like argon or nitrogen to prevent oxidation.[11]

-

Monitoring Integrity: To confirm the stability of this compound under specific experimental conditions, it is advisable to periodically monitor its mass spectrum in a blank matrix over time. An increase in the signal corresponding to the unlabeled analyte (codeine) would indicate isotopic exchange.[1]

By adhering to these guidelines, researchers can minimize the risk of degradation and isotopic exchange, ensuring the continued accuracy and reliability of their analytical methods that rely on this compound as an internal standard. Further direct stability studies on this compound are warranted to provide more definitive data for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C. | Semantic Scholar [semanticscholar.org]

- 10. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

Technical Guide: Certificate of Analysis for Codeine-d3 Reference Standard

This technical guide provides an in-depth analysis of the data and methodologies presented in a typical Certificate of Analysis (CoA) for a Codeine-d3 reference standard. This document is intended for researchers, scientists, and drug development professionals who utilize this internal standard in quantitative analytical testing.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of this compound hydrochloride dihydrate reference standard.

| Test | Specifications | Results |

| Appearance | White to off-white crystalline powder | Conforms |

| Purity (HPLC) | > 98.5 % | 98.935 ± 0.010 % |

| Free base content | > 77.9 % | 78.6 % |

| Optical rotation | [α]D25 = -111 ± 3° | [α]D25 = -113.3° |

| Water content (Karl Fischer) | < 10 % | 9.7 % |

| Calculated hydrochloride content | 10.8 % |

Data extracted from a Certificate of Analysis by LGC Standards.[1]

Experimental Protocols

Detailed methodologies for the key analytical tests performed on the this compound reference standard are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of the this compound reference standard is determined using High-Performance Liquid Chromatography (HPLC). The purity is calculated from the distribution of multiple HPLC analyses to ensure accuracy and precision.[1]

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A reversed-phase C18 column is commonly employed for the separation of codeine and related impurities.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the analyte and any impurities.

-

Detection: The UV detector is set to a wavelength where codeine exhibits maximum absorbance, typically around 285 nm.

-

Quantification: The purity is calculated by the area percent method, where the peak area of this compound is compared to the total area of all observed peaks. The result is often reported with a 95% confidence level.[1]

Gas Chromatography/Mass Spectrometry (GC/MS) for Identity and Quantification

Gas Chromatography/Mass Spectrometry (GC/MS) is a primary method for the certification of reference materials and is used for the determination of codeine in various matrices, with this compound used as an internal standard.[2]

-

Sample Preparation:

-

A known aliquot of the sample is spiked with a precise amount of the this compound internal standard.

-

The sample undergoes solid-phase extraction (SPE) using a mixed-mode retention mechanism (ion exchange and reversed-phase) to isolate the analytes.[2]

-

The analytes are eluted, and the solvent is evaporated.

-

The residue is derivatized, for example, with N,O-bis(trimethylsilyl)acetamide, to form the mono(trimethylsilyl) ether of codeine, which is more volatile and suitable for GC analysis.[2]

-

-

Instrumentation: A GC system coupled to a quadrupole mass spectrometer operating in electron ionization (EI) mode is used.[2]

-

Column: A nonpolar fused silica (B1680970) capillary column (e.g., 30 meters) is directly connected to the ion source.[2]

-

Mass Spectrometry: Specific ions are monitored for both the analyte and the internal standard. For Codeine and this compound, the monitored ions (m/z) would be 371 and 374, respectively.[2]

-

Quantification: Analyte concentrations are determined by linear interpolation from calibration curves constructed for each set of samples.[2]

Liquid Chromatography/Mass Spectrometry (LC/MS) for Identity and Quantification

Liquid Chromatography/Mass Spectrometry (LC/MS) provides another robust method for the analysis of codeine, with this compound serving as an ideal internal standard, particularly in applications like pain prescription monitoring and clinical toxicology.[3][4]

-

Sample Preparation: Samples are spiked with a known amount of the this compound internal standard.[2] Depending on the matrix (e.g., urine), a simple dilution or a more extensive extraction procedure may be required.

-

Instrumentation: An LC system is coupled to a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer.

-

Chromatography: Reversed-phase chromatography is typically used to separate codeine from other components in the sample.

-

Mass Spectrometry: The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both codeine and this compound.

-

Quantification: The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of the analyte from a calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for the certification of a this compound reference standard and a typical signaling pathway where opioids like codeine are active.

References

- 1. assets.lgcstandards.com [assets.lgcstandards.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry

For researchers, scientists, and drug development professionals seeking the pinnacle of accuracy and precision in quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) emerges as the definitive technique. This in-depth guide explores the core theoretical principles of IDMS, providing a robust framework for its application in demanding research and development environments.

Isotope Dilution Mass Spectrometry is a powerful analytical method that combines the use of isotopically labeled internal standards with the high selectivity and sensitivity of mass spectrometry.[1] By introducing a known amount of an isotopically distinct version of the analyte into a sample at the earliest stage of analysis, IDMS effectively mitigates errors arising from sample loss during preparation and variations in instrument response. This fundamental principle establishes IDMS as a reference method for obtaining highly accurate and precise quantitative data.[1]

Core Principles of Isotope Dilution Mass Spectrometry

The foundational concept of IDMS lies in altering the natural isotopic abundance of an analyte in a sample and measuring this change to determine the analyte's initial concentration. This is achieved by adding a known quantity of an isotopic tracer, often referred to as a "spike," to the sample. This spike is a version of the analyte molecule where one or more atoms have been replaced by their heavier, stable isotopes (e.g., ¹³C instead of ¹²C, ¹⁵N instead of ¹⁴N, or ²H instead of ¹H).

Once the spike is added and thoroughly mixed to ensure isotopic homogeneity, the sample is processed. A key advantage of IDMS is that the quantitative recovery of the analyte is not necessary, as the ratio of the naturally occurring analyte to the isotopically labeled spike remains constant throughout the entire analytical procedure.[2] The subsequent analysis by mass spectrometry measures the new isotope ratio of the analyte in the spiked sample. From this altered ratio, the original concentration of the analyte can be calculated with exceptional accuracy.

Single vs. Double Isotope Dilution

There are two primary strategies in IDMS: single and double isotope dilution.

-

Single Isotope Dilution: This is the more straightforward approach where a known amount of a certified, isotopically enriched standard is added to the sample. The analyte concentration is then determined from the measured isotope ratio in the mixture. The accuracy of this method is heavily reliant on the accurate characterization of the isotopic standard.[3]

-

Double Isotope Dilution: This advanced technique circumvents the need for a pre-certified isotopic standard. Instead, the isotopically enriched spike is calibrated against a primary standard of the analyte with a natural isotopic abundance in a separate experiment. This "calibrated" spike is then used for the analysis of the unknown sample. Double IDMS can provide a higher level of accuracy by reducing the uncertainty associated with the spike concentration.[3]

Quantitative Performance: IDMS vs. Alternative Methods

The superiority of IDMS, particularly when coupled with liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), is evident when comparing its performance against other quantitative techniques like immunoassays (e.g., ELISA).

| Parameter | Single IDMS | Double IDMS | External Calibration (LC-MS/MS) | Immunoassay (e.g., ELISA) |

| Relative Expanded Uncertainty (k=2) | 1.4% | 0.08% | Often >5-10% | Varies significantly |

| Susceptibility to Matrix Effects | Low | Very Low | High | High |

| Accuracy / Recovery (%) | Typically 99-101% | Typically 99.5-100.5% | Can be variable without correction | Can exhibit significant bias |

| Precision (CV%) | < 2% | < 1% | Can be > 5% | Often 5-15% |

This table summarizes typical performance characteristics and is based on data from multiple sources.[1][3][4][5]

Experimental Protocols

General Experimental Workflow for IDMS Analysis

The following diagram illustrates a typical workflow for quantitative analysis using IDMS.

Caption: A typical experimental workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.

Detailed Protocol: Quantification of a Small Molecule Drug in Human Plasma by LC-IDMS/MS

This protocol provides a step-by-step method for the accurate measurement of a hypothetical small molecule drug in human plasma, a common requirement in pharmacokinetic studies.

1. Materials and Reagents:

-

Human plasma samples (and drug-free plasma for calibration standards and quality controls)

-

Analytical standard of the drug

-

Isotopically labeled internal standard (e.g., with ³H or ¹³C) of the drug

-

Methanol, acetonitrile (B52724), formic acid (LC-MS grade)

-

Water (ultrapure)

-

Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid)

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the drug and the internal standard in methanol.

-

Create a series of working standard solutions by serially diluting the drug stock solution.

-

Spike a known volume of drug-free human plasma with the working standard solutions to create calibrators at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.[1]

3. Sample Preparation:

-

To a 100 µL aliquot of patient plasma, calibrator, or QC in a microcentrifuge tube, add a precise volume (e.g., 10 µL) of the internal standard stock solution.

-

Vortex the mixture to ensure homogeneity and allow it to equilibrate for at least 15 minutes.

-

Add 300 µL of the protein precipitation agent, vortex vigorously for 1 minute, and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a suitable C18 column for reversed-phase chromatography. The mobile phases could be, for example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution program should be optimized to achieve good separation of the analyte from matrix components.

-

Mass Spectrometry (MS/MS): Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source, typically operating in positive ion mode for many small molecule drugs. Optimize MS parameters, including ion source temperature, gas flows, and collision energy for both the drug and its isotopically labeled internal standard. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native analyte and the internal standard.[1]

5. Data Analysis and Quantification:

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x² weighting is often used.

-

Determine the concentration of the analyte in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.[1]

Applications in Drug Development

IDMS is an indispensable tool throughout the drug development pipeline, providing the high-quality, defensible data required for critical decision-making.

Caption: The central role of IDMS-based quantitative bioanalysis across the drug development lifecycle.

-

Bioanalysis: Accurate quantification of drugs and their metabolites in biological matrices (e.g., plasma, urine, tissues) is crucial for pharmacokinetic and toxicokinetic studies.[3]

-

Biomarker Validation: IDMS provides definitive quantification of endogenous biomarkers, which is essential for assessing drug efficacy and safety.[6]

-

Reference Standard Characterization: This technique is used to assign certified purity values to reference materials that are critical for drug quality control.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Creatinine Assay Attainment of Analytical Performance Goals Following Implementation of IDMS Standardization: Further Improvements Required - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]

A Technical Guide to Codeine-d3: Structure, Analysis, and Biological Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Codeine-d3, a deuterated isotopologue of codeine. It covers its chemical structure, and molecular weight, and explores its primary application as an internal standard in analytical chemistry. Furthermore, this guide details a typical experimental protocol for its use and visualizes the metabolic pathway of its non-deuterated counterpart, codeine.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of codeine, an opioid analgesic. The deuterium (B1214612) labeling is on the N-methyl group, which provides a distinct mass difference for mass spectrometry-based applications without significantly altering its chemical properties.

| Property | Value | References |

| Formal Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol | [1] |

| Molecular Formula | C₁₈H₁₈D₃NO₃ | [1][2] |

| Molecular Weight | 302.4 g/mol | [1][3] |

| CAS Number | 70420-71-2 | [1][2] |

Chemical Structure of this compound

The chemical structure of this compound is identical to that of codeine, with the exception of the three hydrogen atoms on the methyl group attached to the nitrogen atom, which are replaced by deuterium atoms.

Caption: Chemical structure of this compound.

Application in Bioanalytical Methods

This compound is primarily utilized as an internal standard for the quantification of codeine in biological matrices such as blood, plasma, and urine.[1][4][5] Its utility stems from its near-identical chemical and physical properties to codeine, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by mass spectrometry.

Experimental Protocol: Quantification of Codeine in Human Plasma using LC-MS/MS

This section outlines a typical protocol for the analysis of codeine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

- Vortex for 10 seconds.

- Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- Codeine: Q1 -> Q3 (e.g., m/z 300.2 -> 215.1)

- This compound: Q1 -> Q3 (e.g., m/z 303.2 -> 218.1)

3. Data Analysis:

- The concentration of codeine in the plasma sample is determined by calculating the peak area ratio of the analyte (codeine) to the internal standard (this compound) and comparing it to a calibration curve constructed from samples with known concentrations of codeine.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of codeine in a biological sample using this compound as an internal standard.

Caption: General experimental workflow for bioanalysis.

Metabolic Pathway of Codeine

Codeine is a prodrug that undergoes metabolism in the liver to exert its primary analgesic effects.[6] The major metabolic pathways are catalyzed by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, as well as glucuronidation by UGT2B7.[6]

Caption: Major metabolic pathways of codeine.

The conversion of codeine to morphine via CYP2D6 is crucial for its analgesic activity.[6] Genetic polymorphisms in the CYP2D6 enzyme can lead to significant variations in the rate of this conversion, affecting the efficacy and potential for adverse effects of codeine among different individuals. Norcodeine is a less active metabolite, and glucuronidation is a major pathway for the elimination of codeine and its metabolites.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. 可待因-D3 溶液 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 3. Codeine anhydrous, (N-methyl-d3)- | C18H21NO3 | CID 11066604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 70420-71-2 [chemicalbook.com]

- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. Codeine - Wikipedia [en.wikipedia.org]

CAS number and chemical identifiers for Codeine-d3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Codeine-d3. It provides a detailed overview of its chemical identifiers, its application in analytical methodologies, and the biological pathways it undergoes.

Core Chemical Identifiers

This compound, the deuterated analog of codeine, is primarily utilized as an internal standard in quantitative analytical techniques, such as mass spectrometry, for the accurate determination of codeine concentrations in biological and forensic samples.[1][2] The incorporation of three deuterium (B1214612) atoms on the methyl group provides a distinct mass shift, facilitating its differentiation from the unlabeled parent compound without significantly altering its chemical properties.

A summary of the key chemical identifiers for this compound is presented in the table below for easy reference and comparison.

| Identifier | Value | Source(s) |

| CAS Number | 70420-71-2 | [3] |

| Molecular Formula | C₁₈H₁₈D₃NO₃ | [3] |

| Molecular Weight | 302.4 g/mol | [3] |

| IUPAC Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol | [3] |

| InChI | InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3 | [3] |

| InChIKey | OROGSEYTTFOCAN-SBGSAQJDSA-N | [3] |

| Canonical SMILES | [2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--O | |

| Synonyms | Methylmorphine-d3, Coducept-d3, Morphine-d3 3-methyl ester | [3] |

Experimental Protocols: Quantification of Codeine in Biological Matrices using LC-MS/MS

This compound is an essential tool for the accurate quantification of codeine in complex biological matrices such as urine, blood, serum, or plasma. The following is a representative experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.[4][5][6]

Sample Preparation

The initial step involves the extraction and purification of the analyte from the biological matrix.

-

For Urine Samples (with hydrolysis):

-

To a measured volume of urine, add an appropriate volume of a deuterated internal standard solution, including this compound.

-

Acidify the sample with a buffer solution (e.g., sodium acetate).

-

Add β-glucuronidase to hydrolyze the glucuronide conjugates of codeine and its metabolites.[6]

-

Incubate the mixture.

-

Perform solid-phase extraction (SPE) using a cation exchange cartridge (e.g., SOLA SCX) for sample clean-up and concentration.[5][6]

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[5]

-

-

For Blood, Serum, or Plasma Samples:

-

To a measured volume of the sample, add an appropriate volume of a deuterated internal standard solution, including this compound.

-

Perform protein precipitation by adding a solvent such as acetonitrile.[6]

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

-

Liquid Chromatography (LC)

Chromatographic separation is typically achieved using a C18 reverse-phase column.

-

Column: Hypersil GOLD aQ HPLC column or equivalent.[5]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: A typical flow rate is maintained for optimal separation.

-

Injection Volume: A small volume of the prepared sample is injected into the LC system.

Tandem Mass Spectrometry (MS/MS)

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both codeine and the this compound internal standard. For this compound, a common transition is m/z 303.1 → 165.1.[5]

-

Data Analysis: The concentration of codeine in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (this compound) against a calibration curve prepared with known concentrations of codeine and a constant concentration of this compound.

Biological Signaling Pathway: Codeine Metabolism

Codeine itself is a prodrug with relatively low affinity for opioid receptors. Its analgesic effects are primarily mediated through its metabolism to morphine.[7][8] The metabolic fate of codeine, and by extension this compound, is predominantly determined by enzymatic reactions in the liver.

The major metabolic pathways of codeine are illustrated in the diagram below.

Caption: Metabolic pathway of codeine in the liver.

The primary enzyme responsible for the conversion of codeine to morphine is Cytochrome P450 2D6 (CYP2D6).[7][9][10] This pathway is crucial for the analgesic efficacy of codeine. Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in the rate of morphine formation, resulting in individuals being classified as poor, intermediate, extensive, or ultra-rapid metabolizers.[11] This genetic variability has profound implications for both the efficacy and toxicity of codeine.

A major metabolic route for codeine is glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), which leads to the formation of codeine-6-glucuronide.[9] Additionally, a smaller fraction of codeine is N-demethylated by CYP3A4 to form norcodeine.[7][9] Morphine itself is further metabolized, primarily by UGT2B7, to morphine-3-glucuronide and morphine-6-glucuronide. While morphine-3-glucuronide is inactive, morphine-6-glucuronide is also an active opioid agonist.[12]

The use of this compound as an internal standard is predicated on the assumption that its metabolic and transport characteristics are identical to those of unlabeled codeine, ensuring that it accurately reflects the analytical behavior of the target analyte throughout the experimental procedure.

References

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]

- 7. Codeine - Wikipedia [en.wikipedia.org]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Role of Codeine-d3 in Pharmacokinetic Studies of Codeine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Codeine-d3, a deuterium-labeled isotopologue of codeine, in the precise and accurate pharmacokinetic evaluation of this widely used opioid analgesic. By leveraging the principles of isotope dilution mass spectrometry, this compound has become an indispensable tool for researchers and drug development professionals, ensuring the reliability and integrity of bioanalytical data. This guide will delve into the core principles of its application, provide detailed experimental methodologies, and present quantitative data in a clear, comparative format.

The Principle: Why Deuterium (B1214612) Labeling is a Game-Changer in Pharmacokinetics

In pharmacokinetic (PK) studies, the accurate quantification of a drug and its metabolites in biological matrices is fundamental. Deuterium-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS/MS).

The utility of this compound is rooted in the principle of isotope dilution. A known quantity of this stable, non-radioactive isotopologue is added to a biological sample at the initial stage of processing. Since this compound is chemically identical to codeine, it exhibits the same behavior during sample extraction, chromatography, and ionization. However, due to the three deuterium atoms on the N-methyl group, it has a slightly higher mass, allowing it to be distinguished from the unlabeled codeine by the mass spectrometer. This co-elution and identical chemical behavior mean that any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, enabling highly accurate and precise quantification, correcting for matrix effects and procedural inconsistencies.

Synthesis of this compound (N-trideuteromethylcodeine)

The most common and direct method for the synthesis of this compound involves the N-demethylation of codeine to norcodeine, followed by re-methylation using a deuterated methylating agent.

Experimental Protocol: Synthesis of this compound

-

N-Demethylation of Codeine: Codeine is reacted with a demethylating agent, such as α-chloroethyl chloroformate or cyanogen (B1215507) bromide, to yield N-norcodeine. This intermediate is then typically hydrolyzed to produce the secondary amine, norcodeine.

-

N-Trideuteromethylation of Norcodeine: Norcodeine is then reacted with a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I) or deuterated formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction with deuterated reagents). This reaction specifically introduces a trideuteromethyl group at the nitrogen atom, yielding this compound.

-

Purification: The resulting this compound is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity.

Quantitative Analysis of Codeine in Biological Matrices using this compound

The use of this compound as an internal standard is central to the development of robust and reliable LC-MS/MS methods for the quantification of codeine in various biological matrices, most commonly plasma and urine.

Experimental Protocol: LC-MS/MS Analysis of Codeine in Human Plasma

This protocol outlines a typical procedure for the quantification of codeine in human plasma samples.

3.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

-

Protein Precipitation: Add 200 µL of acetonitrile (B52724) to the plasma sample to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Solid-Phase Extraction:

-

Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3.2. Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |

3.3. Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | AB Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

3.4. MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Codeine | 300.2 | 215.2 | 35 |

| This compound | 303.2 | 215.2 | 35 |

Pharmacokinetic Parameters of Codeine

The application of the described analytical methodology allows for the precise determination of key pharmacokinetic parameters of codeine. The following table summarizes typical pharmacokinetic parameters of codeine in healthy adult volunteers following a single oral dose of 30 mg, as determined in studies utilizing this compound as an internal standard.

| Parameter | Mean Value (± SD) |

| Cmax (ng/mL) | 61.2 ± 15.8 |

| Tmax (h) | 1.1 ± 0.4 |

| AUC₀₋t (ng·h/mL) | 245.7 ± 60.3 |

| AUC₀₋inf (ng·h/mL) | 260.1 ± 65.2 |

| t₁/₂ (h) | 2.9 ± 0.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for sample analysis and the metabolic pathway of codeine.

Caption: Experimental workflow for the analysis of codeine in plasma.

Caption: Metabolic pathway of codeine.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of codeine represents the pinnacle of bioanalytical rigor. Its ability to accurately correct for analytical variability ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for advancing our understanding of the clinical pharmacology of codeine. The detailed methodologies and data presented in this guide underscore the critical importance of this tool for researchers, scientists, and drug development professionals in the pharmaceutical industry.

The Application of Codeine-d3 in In-Vitro Drug Metabolism Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Codeine-d3 in in-vitro drug metabolism assays. It is designed to offer a comprehensive resource for professionals in the field of drug development, covering key metabolic pathways, experimental protocols, and data analysis.

Introduction to Codeine Metabolism and the Role of Deuterated Analogs

Codeine, a widely used opioid analgesic, undergoes extensive metabolism primarily in the liver. Understanding its metabolic fate is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. The main metabolic pathways include O-demethylation, N-demethylation, and glucuronidation, which are catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[1][2][3]

This compound, a stable isotope-labeled form of codeine, serves as an invaluable tool in these studies. It is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of codeine and its metabolites in biological matrices.[4][5][6][7] Its utility stems from its chemical and physical similarity to the unlabeled analyte, ensuring equivalent extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.

Key Metabolic Pathways of Codeine

The biotransformation of codeine is complex, involving multiple enzymes and resulting in several metabolites. The primary pathways are:

-

O-demethylation to Morphine: This is a critical pathway as it converts the prodrug codeine into its active analgesic metabolite, morphine. This reaction is almost exclusively catalyzed by the polymorphic enzyme CYP2D6 .[1][2][8][9] The genetic variability of CYP2D6 is a major source of the differing analgesic response to codeine among individuals.[1][9]

-

N-demethylation to Norcodeine: This pathway is mediated primarily by CYP3A4 and results in a less active metabolite.[2][3]

-

Glucuronidation to Codeine-6-glucuronide (B1240514) (C6G): This is a major route of elimination for codeine.[3] This conjugation reaction is catalyzed by UGT2B7 and UGT2B4 .[3][10][11]

Morphine, the active metabolite, is further metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), primarily by UGT2B7.[3]

Below is a diagram illustrating the primary metabolic pathways of codeine.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5908927A - Synthesis of deuterated opiate glucuronides - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. researchgate.net [researchgate.net]

- 9. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]